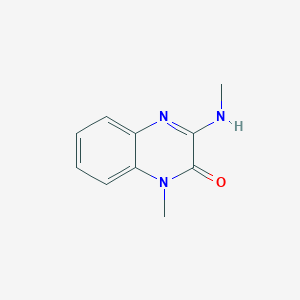
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core with a methyl group at the first position and a methylamino group at the third position, making it a unique derivative with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Introduction of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions, where the quinoxaline core is treated with methylamine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include using continuous flow reactors, employing catalysts to enhance reaction rates, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methylamine in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinoxaline core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: A derivative with a methyl group at the second position.
3-Aminoquinoxaline: A derivative with an amino group at the third position.
Uniqueness: 1-METHYL-3-(METHYLAMINO)QUINOXALIN-2(1H)-ONE is unique due to the presence of both a methyl group and a methylamino group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a pharmacological agent compared to simpler quinoxaline derivatives.
Propriétés
Numéro CAS |
103262-66-4 |
|---|---|
Formule moléculaire |
C9H10N4O |
Poids moléculaire |
190.206 |
Nom IUPAC |
2,3,5-trimethylpyrazino[2,3-b]pyrazin-6-one |
InChI |
InChI=1S/C9H10N4O/c1-5-6(2)12-9-8(11-5)10-4-7(14)13(9)3/h4H,1-3H3 |
Clé InChI |
ISMACRBLDOXNBE-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C(=N1)N=CC(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazole, 4-[2-(methoxy-d3)ethyl]-3,5-dimethyl- (9CI)](/img/no-structure.png)
![4-[2-(Methylamino)ethyl]pyridine dihydrochloride](/img/structure/B566383.png)
![N'-(2-aminoethyl)propane-1,3-diamine;N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine;hexanedioic acid](/img/structure/B566384.png)


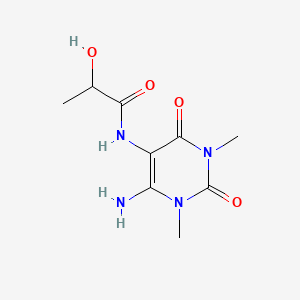

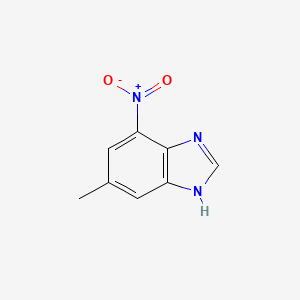
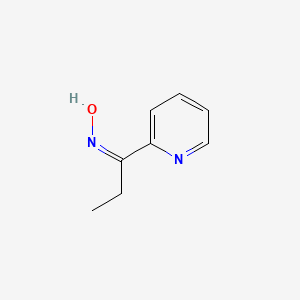
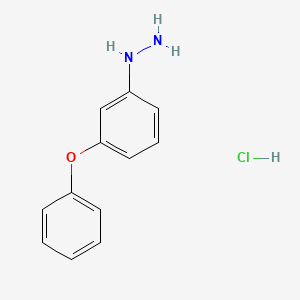
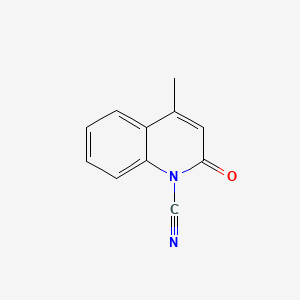
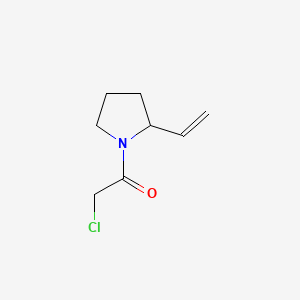
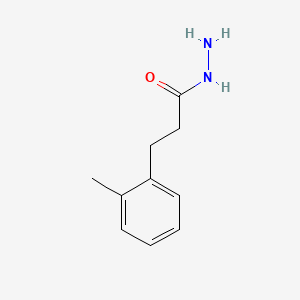
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(6R)-2-methyl-6-[(3S,5S,6S,8S,9R,10S,13R,14S,15R,17R)-6,8,15-trihydroxy-10,13-dimethyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B566403.png)
